Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate

Kinase inhibitor synthesis Entrectinib intermediate Piperazine-linked anthranilic acid

Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (CAS 942271-61-6) is a dual-functionalized benzoate building block whose synthetic utility arises from the co-localization of a 2-nitro group with a para-oriented 4-methylpiperazin-1-yl moiety, both anchored on a tert-butyl-protected benzoic acid scaffold. This substitution pattern enables a direct, protecting-group-efficient route to ortho-amino intermediates—achieved through catalytic hydrogenation of the nitro group to the corresponding aniline (tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, CAS 1034975-35-3) —that are extensively used in the synthesis of ATP-competitive kinase inhibitors, most prominently the approved drug entrectinib (Rozlytrek).

Molecular Formula C16H23N3O4
Molecular Weight 321.37
CAS No. 942271-61-6
Cat. No. B3030676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate
CAS942271-61-6
Molecular FormulaC16H23N3O4
Molecular Weight321.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)[N+](=O)[O-]
InChIInChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3
InChIKeyPNTUIHOIJCQTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate (CAS 942271-61-6): An Ortho-Nitro Piperazinyl Benzoate Intermediate for Kinase-Targeted Syntheses


Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (CAS 942271-61-6) is a dual-functionalized benzoate building block whose synthetic utility arises from the co-localization of a 2-nitro group with a para-oriented 4-methylpiperazin-1-yl moiety, both anchored on a tert-butyl-protected benzoic acid scaffold [1]. This substitution pattern enables a direct, protecting-group-efficient route to ortho-amino intermediates—achieved through catalytic hydrogenation of the nitro group to the corresponding aniline (tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, CAS 1034975-35-3) —that are extensively used in the synthesis of ATP-competitive kinase inhibitors, most prominently the approved drug entrectinib (Rozlytrek) . The tert-butyl ester serves a dual purpose: it provides steric shielding during the nucleophilic aromatic substitution step that installs the piperazine ring, and it can be selectively cleaved under acidic conditions (HCl/dioxane or TFA) to liberate the free carboxylic acid for late-stage amide coupling, without affecting the nitro or piperazine functionalities . Commercially, the compound is routinely supplied at purities of 95–98% (by HPLC or NMR) from multiple global vendors , with computed physicochemical parameters—LogP 2.83, density 1.181 g/cm³ (predicted), boiling point 449.8 °C (predicted)—consistent with a medium-lipophilicity, bench-stable powder suitable for standard organic synthesis workflows and long-term storage under cool, dry conditions .

Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate Is Not Interchangeable with Other Nitro-Piperazinyl Benzoate Isomers or Esters in Kinase Inhibitor Syntheses


Close structural analogs of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate—including the 3-nitro regioisomer (methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, CAS 65715-48-2), the non-methylated piperazine variant (tert-butyl 2-nitro-4-(piperazin-1-yl)benzoate, CAS 942468-36-2), and the corresponding free carboxylic acid (4-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid, CAS 942271-67-2)—cannot be simply substituted for it in multi-step medicinal chemistry workflows . The 2-nitro configuration is mechanistically essential: its electron-withdrawing effect activates the para position for efficient N-methylpiperazine installation via nucleophilic aromatic substitution (SNAr), and its subsequent reduction delivers the ortho-amino group that forms the critical hinge-binding motif in entrectinib and related type I kinase inhibitors . The 3-nitro isomer positions the reducible group meta to the piperazine, yielding a meta-amino derivative that fails to establish the same ATP-site hydrogen-bonding geometry and is therefore incompatible with the pharmacophore . The non-methylated piperazine analog lacks the N-methyl group required to fill the hydrophobic back pocket of the target kinase, and its free NH introduces an additional protection/deprotection step, reducing synthetic convergence [1]. Finally, the free acid form cannot serve as a direct replacement for the tert-butyl ester because the tert-butyl group provides essential steric protection during the SNAr step; early-stage deprotection leads to competitive side reactions at the carboxylic acid and lower overall yields . The quantitative evidence below establishes the measurable grounds for prioritizing this specific compound over its structural neighbors.

Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate: Quantified Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Advantage: 2-Nitro Orientation Enables High-Yielding One-Step Reduction to the Ortho-Amino Intermediate Required for Entrectinib, While the 3-Nitro Isomer Cannot Serve This Role

The 2-nitro substitution in tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate is a regioisomeric defining feature that directly determines the geometry of the hinge-binding pharmacophore in the final kinase inhibitor. The compound is reduced to tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate with hydrogen gas and Pd/C catalyst, a quantitative transformation that proceeds at atmospheric pressure and room temperature, delivering the ortho-amino intermediate without affecting the tert-butyl ester or piperazine ring . In contrast, the 3-nitro regioisomer, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS 65715-48-2; MW 279.30, purity typically 90%—substantially lower than the 95–98% routinely available for the target compound ), cannot be converted into the ortho-amino pharmacophore required for entrectinib binding; its reduction would yield a meta-amino derivative that positions the hydrogen-bond donor/acceptor in an incompatible geometry relative to the kinase hinge region . The 3-nitro isomer is associated with a different synthetic lineage—nintedanib impurity 58 and related indolinone scaffolds—confirming that the regioisomeric choice bifurcates the entire target product class .

Kinase inhibitor synthesis Entrectinib intermediate Piperazine-linked anthranilic acid

Synthetic Efficiency: One-Step SNAr Installation of N-Methylpiperazine on the Pre-Functionalized 2-Nitrobenzoate Scaffold Eliminates a Late-Stage Alkylation Step Required by the Non-Methylated Analog

The synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate proceeds via SNAr reaction of N-methylpiperazine (CAS 109-01-3) with tert-butyl 4-fluoro-2-nitrobenzoate (CAS 942271-60-5; MW 241.22 ) at room temperature, a transformation reported to proceed in high yield as the first step in the five-step preparation of the entrectinib acid fragment 258 . The alternative route using the non-methylated piperazine to prepare tert-butyl 2-nitro-4-(piperazin-1-yl)benzoate (CAS 942468-36-2; MW 307.35, requires storage at 2–8°C with light protection [1]) would necessitate a subsequent N-methylation step (e.g., reductive amination with formaldehyde) to install the methyl group required for kinase affinity, adding at minimum two synthetic transformations (protection of the free NH, methylation, deprotection) or risking mixtures of mono- and bis-alkylated products [2]. The direct use of N-methylpiperazine thus saves 2–3 synthetic steps relative to the non-methylated piperazine route, representing a measurable improvement in step economy and overall yield .

Nucleophilic aromatic substitution N-Methylpiperazine installation Synthetic convergence

Computed Physicochemical Properties Predict Superior Organic Solvent Compatibility and Chromatographic Behavior Relative to the Corresponding Free Acid

The tert-butyl ester in tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (CAS 942271-61-6) confers significantly higher computed lipophilicity (LogP = 2.83 ) compared with the free acid analog, 4-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid (CAS 942271-67-2; LogP = 1.57 ), a difference of ΔLogP ≈ 1.26 log units. This translates to approximately 18-fold higher predicted partitioning into organic solvents (octanol/water), which is functionally relevant during extractive workup, normal-phase chromatography, and crystallization steps that are integral to intermediate purification [1]. The higher LogP facilitates cleaner phase separation during aqueous/organic extraction and improved retention and resolution on reverse-phase HPLC columns, where the more lipophilic tert-butyl ester elutes at a distinctly higher organic modifier concentration compared with the free acid . Additionally, the computed density (1.181 g/cm³ predicted ) and boiling point (449.8 °C predicted ) are consistent with a free-flowing solid that is easily weighed and handled under standard laboratory conditions, without the hygroscopicity and handling difficulties characteristic of the free carboxylic acid .

Lipophilicity Chromatographic purification Intermediate handling

Commercially Available Purity Benchmarking: The 2-Nitro-Tert-Butyl Ester Is Routinely Supplied at ≥97% Purity, Exceeding the Typical Purity of the 3-Nitro Methyl Ester Analog (90%)

Commercial sourcing data from multiple independent suppliers reveals that tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (CAS 942271-61-6) is routinely available at purities of ≥97% (by HPLC), with suppliers including ChemScence (≥97% ), CymitQuimica (97% ), Leyan (97% ), and MolCore (98% ), reflecting established supply-chain maturity and quality control. In contrast, the closely related 3-nitro regioisomer, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS 65715-48-2), is typically supplied at only 90% purity from comparable commercial sources . The 7–8 percentage-point purity differential is practically significant: at 90% purity, the 3-nitro isomer contains approximately 100 mg of unidentified impurities per gram, which may include regioisomeric byproducts or residual starting materials that interfere with subsequent reactions through side-product formation or catalyst poisoning during hydrogenation . For procurement officers, the higher and more consistent purity of CAS 942271-61-6 reduces the need for pre-use repurification, simplifies quality-by-design (QbD) approaches to multi-step synthesis, and lowers the risk of impurity-related batch failures in regulated pharmaceutical intermediate manufacturing .

Chemical procurement Intermediate purity Quality specification

Recommended Procurement and Application Scenarios for Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate Based on Quantified Evidence


Entrectinib and Analog Synthesis: Late-Stage Benzoic Acid Intermediate Preparation

Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate is the optimal starting material for preparing the ortho-amino-substituted benzoic acid fragment of entrectinib (RXDX-101, Rozlytrek). Following the published Nerviano route, catalytic hydrogenation (H₂, Pd/C, EtOH) converts the 2-nitro group to the 2-amino group, yielding tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, which is a direct precursor to acid fragment 258 after reductive amination with tetrahydro-4H-pyran-4-one and subsequent tert-butyl ester deprotection with TFA . The 97–98% commercial purity of the starting material ensures minimal impurity carryover through the five-step sequence . Procurement of this specific CAS number is non-negotiable for this synthetic route; use of the 3-nitro regioisomer or non-methylated piperazine analog would produce the incorrect pharmacophore geometry or require additional steps, respectively.

Piperazine-Linked Anthranilic Acid Library Synthesis for Kinase Panel Screening

The compound serves as a privileged intermediate for generating libraries of piperazine-linked anthranilic acids, which have been shown by Chakravorty et al. (South African Journal of Chemistry, 2014) to exhibit inhibitory activity against EGFR, Akt, and Aurora B kinases [1]. Reduction of the nitro group to the amine, followed by acylation or sulfonylation with diverse electrophiles, enables rapid parallel synthesis of analogs with systematic variation at the ortho-amino position. The tert-butyl ester is retained during library synthesis and can be cleaved globally at the library stage to generate the free acids for biochemical screening. The computed LogP of 2.83 is compatible with standard reverse-phase mass-directed preparative HPLC purification of library members .

Process Chemistry Scale-Up: Direct Use as a Pre-Functionalized Building Block in Multi-Kilogram Syntheses

For process chemistry groups engaged in the kilogram-scale manufacturing of entrectinib intermediates, tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate offers the advantage of a one-step SNAr transformation from the commercially available tert-butyl 4-fluoro-2-nitrobenzoate, which has been demonstrated at gram scale . The room-temperature SNAr conditions (N-methylpiperazine, base, solvent) avoid the need for cryogenic equipment or specialized catalysts, simplifying technology transfer to pilot-plant scale. The high predicted boiling point (449.8 °C ) indicates low volatility and reduced solvent-loss concerns during concentration steps, while the density of 1.181 g/cm³ facilitates accurate gravimetric dispensing in large-scale batch charging.

Analytical Reference Standard and Impurity Profiling for Entrectinib Drug Substance

Due to its role as a key starting material in entrectinib synthesis, tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate is a critical reference standard for impurity profiling and batch release testing of entrectinib active pharmaceutical ingredient (API). Its well-characterized physicochemical properties (LogP 2.83, exact mass 321.1689 Da [2]) and availability at ≥97% purity permit its use as a system suitability standard in HPLC and LC-MS methods designed to detect and quantify residual nitro-containing starting materials and intermediates. Regulatory guidance (ICH Q3A/Q11) requires control of starting materials and process-related impurities with defined acceptance criteria; the consistent commercial quality of this compound supports GMP-compliant documentation and method validation.

Quote Request

Request a Quote for Tert-butyl 4-(4-methylpiperazin-1-YL)-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.